molecular formula C13H9N3OS B6522902 N-{thieno[2,3-d]pyrimidin-4-yl}benzamide CAS No. 1003159-51-0

N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Cat. No. B6522902
CAS RN: 1003159-51-0
M. Wt: 255.30 g/mol
InChI Key: YBEUQLUWNQQUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, often referred to as N-TBPB, is a novel synthetic compound that has recently been studied for its potential applications in the scientific research field. This compound has shown promising results in a number of areas including biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives, including N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, have been found to exhibit significant anticancer activity . These compounds have been tested for their anticancer activity in NCI 60 cell lines . The most active compound among thieno[2,3-d]pyrimidine-4(3 H)-ones is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3 H)-one, which possesses cytotoxic activity on almost all cancer cell lines .

Inhibition of Protein Kinases

Thienopyrimidine derivatives are frequently used as molecular therapeutic targets in clinical oncology because they play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . The use of protein kinase inhibitors has become increasingly important in cancer treatment .

Antiviral Activity

Some novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have shown 4 to 7 times higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus .

Inhibition of AKT1

The 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3 H)-one derivative T126, a thienopyrimidine derivative, is being studied for its potential as an AKT1 inhibitor for anti-AML (Acute Myeloid Leukemia) agents .

Antitumor Activities

A series of new thieno[2,3-d]pyrimidines have been synthesized by introducing a five-member cycloalkyl ring containing secondary nitrogen (L-proline) at the C-4 position. These compounds have shown promising antitumor activities .

Inhibition of Other Targets

Apart from protein kinases, thienopyrimidine derivatives can also inhibit other targets to give effective anticancer drugs such as topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .

properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-12(9-4-2-1-3-5-9)16-11-10-6-7-18-13(10)15-8-14-11/h1-8H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEUQLUWNQQUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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